1-Chloro-9-phenylnonane
Description
Contextualization within Halogenated Organic Compounds
Halogenated organic compounds, or organohalides, are a broad class of molecules that play a crucial role in organic chemistry. organic-chemistry.org The presence of a halogen atom, such as chlorine in 1-Chloro-9-phenylnonane, introduces a polar carbon-halogen bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity is a cornerstone of their utility in synthesis.
The reactivity of alkyl halides is influenced by several factors, including the nature of the halogen and the structure of the alkyl group. researchgate.net As a primary alkyl chloride, this compound is well-suited for SN2 (bimolecular nucleophilic substitution) reactions, where a nucleophile displaces the chloride ion. d-nb.info This type of reaction proceeds with an inversion of stereochemistry at the carbon center, although for an achiral molecule like this compound, this is not a primary consideration. The strength of the carbon-chlorine bond is intermediate among the halogens, making it a good balance between stability for storage and reactivity for synthetic transformations. researchgate.net
Role as a Key Synthetic Building Block in Organic Chemistry
The utility of this compound as a synthetic building block stems from its ability to participate in a variety of chemical reactions, allowing for the introduction of the 9-phenylnonyl group into larger molecules. Organic building blocks are fundamental components in the bottom-up assembly of complex molecular structures and are pivotal in fields such as medicinal chemistry and materials science. researchgate.net
One of the most significant applications of alkyl halides like this compound is in the formation of Grignard reagents. By reacting with magnesium metal in an ether solvent, the corresponding organomagnesium halide can be prepared. organic-chemistry.orgnih.gov This Grignard reagent, 9-phenylnonylmagnesium chloride, effectively reverses the polarity of the terminal carbon, transforming it from an electrophile into a potent nucleophile. This "umpolung" is a powerful tool in organic synthesis, enabling the formation of new carbon-carbon bonds through reactions with electrophiles such as aldehydes, ketones, and esters. organic-chemistry.org
Furthermore, the electrophilic nature of the carbon bearing the chlorine atom allows for direct alkylation of various nucleophiles. For instance, amines can be alkylated with this compound to form the corresponding secondary or tertiary amines. masterorganicchemistry.com However, controlling the degree of alkylation can be challenging as the product amine is often more nucleophilic than the starting material, potentially leading to over-alkylation. masterorganicchemistry.com
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₃Cl | nih.govmdpi.comnih.gov |
| Molecular Weight | 238.80 g/mol | nih.govmdpi.comnih.gov |
| CAS Number | 27175-81-1 | nih.govmdpi.comnih.gov |
| Boiling Point | 110-112 °C at 0.2 mmHg | nih.govmdpi.com |
| Density | 1.026 g/mL | nih.govmdpi.com |
| Synonym | 9-Phenyl-n-nonyl chloride | mdpi.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H23Cl |
|---|---|
Molecular Weight |
238.79 g/mol |
IUPAC Name |
9-chlorononylbenzene |
InChI |
InChI=1S/C15H23Cl/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,1-5,7,10-11,14H2 |
InChI Key |
KFJDHWCTDWNJTP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCCCCCCCl |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloro 9 Phenylnonane
Common Precursor Materials and Starting Point in Multistep Syntheses
A primary and versatile precursor for 1-chloro-9-phenylnonane is 9-phenylnonan-1-ol . This long-chain alcohol provides the complete carbon skeleton and the phenyl group, requiring only the conversion of the terminal hydroxyl group to a chlorine atom. The synthesis of 9-phenylnonan-1-ol itself can be a multistep process, often starting from more fundamental building blocks.
One logical starting point for the synthesis of 9-phenylnonan-1-ol is nonanedioic acid , also known as azelaic acid. chemguide.co.uk This dicarboxylic acid offers the nine-carbon chain required for the final product. Another key precursor is benzene (B151609) , which serves as the source of the phenyl group.
For a more direct, albeit potentially more complex, approach, 1,9-dichlorononane (B1294622) can be considered as a starting material. In this case, the synthetic challenge lies in the selective monosubstitution of one chlorine atom with a phenyl group, leaving the other intact.
Reaction Pathways for its Preparation
The preparation of this compound can be achieved through different reaction pathways, primarily involving the formation of the carbon-phenyl bond and the introduction of the chlorine atom.
Alkylation Reactions in its Formation
A prominent method for forming the C-C bond between the nonane (B91170) chain and the benzene ring is the Friedel-Crafts reaction . masterorganicchemistry.compearson.com This can be approached in two ways:
Friedel-Crafts Acylation followed by Reduction: A reliable and often preferred method involves the Friedel-Crafts acylation of benzene with a derivative of nonanedioic acid. masterorganicchemistry.compearson.comyoutube.comkhanacademy.orglibretexts.org Typically, nonanedioyl chloride is used as the acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction forms 9-oxo-9-phenylnonanoic acid. The ketone and carboxylic acid functionalities can then be reduced to yield 9-phenylnonan-1-ol. Subsequent chlorination of the alcohol gives the target compound.
Direct Friedel-Crafts Alkylation: A more direct, one-step approach is the Friedel-Crafts alkylation of benzene with 1,9-dichlorononane. edubirdie.comlibretexts.org This reaction, also catalyzed by a Lewis acid, aims to directly attach the phenyl group to the nine-carbon chain. However, this method is often plagued by several side reactions.
Halogenation Approaches
The final step in the most likely synthetic route to this compound involves the conversion of the terminal hydroxyl group of 9-phenylnonan-1-ol into a chlorine atom. Several standard laboratory methods are available for this transformation.
A common and effective reagent for this purpose is **thionyl chloride (SOCl₂) **. khanacademy.org The reaction of a primary alcohol with thionyl chloride provides the corresponding alkyl chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies purification. Other reagents such as phosphorus trichloride (B1173362) (PCl₃) or concentrated hydrochloric acid can also be employed, though they may require more stringent conditions or lead to different side-product profiles.
Optimization of Reaction Conditions and Yields
The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions to maximize the yield of the desired product while minimizing the formation of by-products.
For the conversion of 9-phenylnonan-1-ol to this compound using thionyl chloride, the reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl generated. The temperature is typically kept mild to avoid side reactions. The yield for such conversions of primary alcohols to alkyl chlorides is generally high.
Investigation of Side Reactions and By-product Formation
A thorough understanding of potential side reactions is essential for developing a robust synthetic protocol.
The direct Friedel-Crafts alkylation of benzene with 1,9-dichlorononane is particularly susceptible to several undesirable side reactions:
Polyalkylation: The initial product, this compound, contains an activated phenyl group, making it more susceptible to further alkylation than benzene itself. This can lead to the formation of di- and poly-substituted products. edubirdie.com
Carbocation Rearrangement: The intermediate carbocation formed during the alkylation process can undergo rearrangements to form more stable carbocations, leading to a mixture of isomeric products. edubirdie.com
Intramolecular Cyclization: The long-chain product could potentially undergo intramolecular Friedel-Crafts reaction, leading to cyclic by-products.
Reaction at both ends: The di-substituted product, 1,9-diphenylnonane, is a likely and significant by-product.
In the Friedel-Crafts acylation route, the acylation step is generally free from rearrangements and polyacylation due to the deactivating nature of the acyl group. However, the reduction step needs to be carefully controlled to selectively reduce the ketone and carboxylic acid without affecting the aromatic ring.
During the chlorination of 9-phenylnonan-1-ol , the formation of ethers as by-products is a possibility, especially if the reaction conditions are not optimized.
Comparative Analysis of Synthetic Routes
Route A: Friedel-Crafts Acylation Pathway
Advantages: This route is generally more reliable and leads to a cleaner product. The Friedel-Crafts acylation is a well-behaved reaction that avoids the common pitfalls of its alkylation counterpart. pearson.com The stepwise nature of this synthesis allows for the purification of intermediates, which can lead to a higher purity of the final product.
Route B: Direct Friedel-Crafts Alkylation Pathway
Advantages: This is a more direct, one-pot synthesis, which is attractive from a process chemistry perspective.
Disadvantages: This route is highly prone to the formation of multiple by-products, including polyalkylated and rearranged isomers, as well as the disubstituted product. edubirdie.com The separation of the desired this compound from this complex mixture would be challenging and likely result in a low isolated yield.
For the laboratory-scale synthesis of pure this compound, the Friedel-Crafts acylation pathway (Route A) is the superior method. Despite being longer, it offers greater control and predictability, leading to a product of higher purity. The direct alkylation route (Route B), while seemingly more straightforward, is likely to be impractical due to the difficulty in controlling the reaction and purifying the product.
Reactivity and Reaction Mechanisms of 1 Chloro 9 Phenylnonane
Nucleophilic Substitution Reactions
The presence of a primary alkyl chloride in 1-chloro-9-phenylnonane makes it a suitable substrate for nucleophilic substitution reactions. These reactions typically proceed via an S(_N)2 mechanism, where a nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion.
Displacement of the Chloride Moiety
The chloride group in this compound is a good leaving group, facilitating its displacement by a variety of nucleophiles. This reaction is a fundamental transformation for introducing different functional groups at the terminal position of the nonane (B91170) chain. The general mechanism involves the backside attack of the nucleophile on the carbon atom attached to the chlorine, resulting in an inversion of configuration if the carbon were chiral. However, as it is a primary halide, no stereocenter is present. The reaction rate is influenced by the strength of the nucleophile, the solvent, and the temperature.
Reactivity with Nitrogen-containing Nucleophiles (e.g., Piperidine)
Nitrogen-based nucleophiles, such as amines, readily react with this compound to form the corresponding substituted amines. For instance, the reaction with a secondary amine like piperidine (B6355638) yields N-(9-phenylnonyl)piperidine. This reaction is a classic example of an S(_N)2 reaction where the nitrogen atom of piperidine acts as the nucleophile. wikipedia.org The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the amine and to solvate the departing chloride ion. An excess of the amine or the presence of a non-nucleophilic base is often required to neutralize the hydrogen chloride formed as a byproduct.
Table 1: Reaction of this compound with Piperidine
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Piperidine | N-(9-phenylnonyl)piperidine | Nucleophilic Substitution (S(_N)2) |
Reactions with Sulfur Nucleophiles (e.g., Sodium Thiophenolate)
Sulfur nucleophiles are generally considered "soft" and are highly effective in S(_N)2 reactions with primary alkyl halides. The reaction of this compound with a sulfur nucleophile like sodium thiophenolate would lead to the formation of a thioether. In this case, the thiophenolate anion (PhS) attacks the primary carbon bearing the chlorine atom, displacing the chloride and forming 9-phenylnonyl phenyl sulfide. These reactions are typically fast and efficient, driven by the high nucleophilicity of the thiolate anion.
Table 2: Reaction of this compound with Sodium Thiophenolate
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Sodium Thiophenolate | 9-Phenylnonyl phenyl sulfide | Nucleophilic Substitution (S(_N)2) |
Metal-Mediated Transformations and Organometallic Intermediates
The phenyl group and the chloroalkane moiety in this compound allow for a range of metal-mediated reactions, leading to the formation of various organometallic intermediates that are valuable in organic synthesis.
Formation of Organothallium Intermediates via Aromatic Thallation
Aromatic thallation involves the electrophilic substitution of a hydrogen atom on an aromatic ring with a thallium-containing group. hhu.de The phenyl ring of this compound can undergo thallation upon treatment with a thallium(III) salt, such as thallium(III) trifluoroacetate. wikipedia.org This reaction is an electrophilic aromatic substitution where the thallium species acts as the electrophile. The substitution typically occurs at the ortho and para positions of the phenyl ring due to the directing effect of the alkyl substituent. The resulting arylthallium intermediates can then be used in subsequent transformations, such as iodination or coupling reactions, to introduce other functional groups onto the aromatic ring.
Lithiation Reactions (e.g., Selective Monolithiation and Dilithiation)
Lithiation of this compound can potentially occur at two distinct sites: the carbon-chlorine bond and the aromatic ring. Selective monolithiation can be achieved at the C-Cl bond by using an appropriate lithium reagent, such as lithium metal or an organolithium reagent in a halogen-metal exchange reaction. This would generate a lithiated alkyl species, which is a potent nucleophile and can be used to form new carbon-carbon bonds.
Under harsher conditions or with specific reagents, dilithiation could potentially occur. This would involve the initial lithiation at the C-Cl bond, followed by a second lithiation on the aromatic ring, likely at the ortho position due to the directing effect of the alkyl chain. The resulting dilithiated species would be a powerful difunctional intermediate for the synthesis of more complex molecules. The selectivity between monolithiation and dilithiation would depend on the choice of the lithiating agent, the reaction temperature, and the stoichiometry of the reagents.
Grignard Reactions in Related Alkyl Halides
The formation of a Grignard reagent is a fundamental transformation in organic synthesis, converting an electrophilic alkyl halide into a strongly nucleophilic organometallic compound. wikipedia.org This is achieved by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.com The resulting Grignard reagent, generically represented as R-Mg-X, essentially behaves as a carbanion (R:⁻), making it a potent nucleophile and a strong base. mnstate.edu
For a molecule like this compound, the primary chloro group at the C1 position could, in principle, react with magnesium to form the corresponding Grignard reagent, 9-phenylnonylmagnesium chloride. The general mechanism involves the insertion of magnesium into the carbon-halogen bond. leah4sci.com
General Formation of a Grignard Reagent: R-X + Mg --(anhydrous ether)--> R-Mg-X (where R = alkyl or aryl group, X = Cl, Br, I)
The reactivity of alkyl halides in Grignard formation follows the trend I > Br > Cl, meaning chloroalkanes are the least reactive. wikipedia.org Despite this, the reaction is still feasible. A critical consideration for bifunctional molecules is the potential for intramolecular reactions or incompatibility with the Grignard functionality. Since Grignard reagents are strong bases, they will react with any acidic protons in the molecule. wikipedia.org In the case of this compound, there are no acidic protons (like -OH or -COOH) that would interfere with its formation.
Once formed, the nucleophilic carbon of the Grignard reagent can attack a wide variety of electrophiles to form new carbon-carbon bonds. This versatility makes them invaluable in synthesis.
Table 1: Representative Reactions of Grignard Reagents
| Electrophile | Intermediate Product | Final Product (after acidic workup) | Product Class |
|---|---|---|---|
| Formaldehyde (H₂C=O) | R-CH₂-O⁻ MgX⁺ | R-CH₂-OH | Primary Alcohol |
| Aldehyde (R'-CHO) | R-CH(R')-O⁻ MgX⁺ | R-CH(OH)-R' | Secondary Alcohol |
| Ketone (R'-CO-R'') | R-C(R')(R'')-O⁻ MgX⁺ | R-C(OH)(R')(R'') | Tertiary Alcohol |
| Ester (R'-COOR'') | R-C(R')(O⁻)-OR'' → R-CO-R' | R-C(OH)(R')₂ | Tertiary Alcohol (adds twice) |
| Carbon Dioxide (CO₂) | R-COO⁻ MgX⁺ | R-COOH | Carboxylic Acid |
| Epoxide | R-CH₂-CH₂-O⁻ MgX⁺ | R-CH₂-CH₂-OH | Alcohol (2-carbon extension) |
Electrophilic Aromatic Substitution on the Phenyl Moiety
The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a cornerstone reaction of benzene (B151609) and its derivatives. youtube.com In this reaction, an electrophile (E⁺) replaces a hydrogen atom on the aromatic ring, preserving the stable aromatic system. The reaction proceeds via a two-step mechanism:
Attack on the Electrophile: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile. This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. youtube.com
Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromatic π system, resulting in the substituted product.
The substituent already present on the benzene ring profoundly influences the rate and regioselectivity of the reaction. The long alkyl chain attached to the phenyl group in this compound is an electron-donating group (activating) via induction. It therefore directs incoming electrophiles to the ortho and para positions.
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. jeeadv.ac.inwikipedia.org
Table 2: Common Electrophilic Aromatic Substitution Reactions on Alkylbenzenes
| Reaction | Reagents | Electrophile (E⁺) | Typical Major Products (ortho and para isomers) |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | o-Bromoalkylbenzene & p-Bromoalkylbenzene |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | o-Nitroalkylbenzene & p-Nitroalkylbenzene |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | o-Alkylbenzenesulfonic acid & p-Alkylbenzenesulfonic acid |
| Friedel-Crafts Alkylation | R'-Cl, AlCl₃ | R'⁺ (Carbocation) | o-Dialkylbenzene & p-Dialkylbenzene |
| Friedel-Crafts Acylation | R'-COCl, AlCl₃ | R'-C=O⁺ (Acylium ion) | o-Alkyl ketone & p-Alkyl ketone |
Radical Reactions and Pathways
The aliphatic nonane chain of this compound can undergo free-radical reactions, most notably free-radical halogenation. wikipedia.org This type of reaction is typically initiated by ultraviolet (UV) light or heat and proceeds through a radical chain mechanism involving three distinct stages: initiation, propagation, and termination.
Initiation: The reaction begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂) to produce two halogen radicals (2 Cl•).
Propagation: A halogen radical abstracts a hydrogen atom from the alkane chain, forming a hydrogen halide (H-X) and an alkyl radical (R•). This alkyl radical then reacts with another halogen molecule (X₂) to form the alkyl halide product (R-X) and a new halogen radical, which continues the chain. wikipedia.org
Termination: The reaction ceases when two radicals combine, for example, two halogen radicals forming a halogen molecule, or an alkyl radical and a halogen radical forming the alkyl halide product.
In this compound, the hydrogens on the nine-carbon chain are not all equally reactive. The stability of the potential alkyl radical intermediate determines the site of hydrogen abstraction. The general order of radical stability, and thus the ease of hydrogen abstraction, is tertiary > secondary > primary. The nonane chain contains numerous secondary hydrogens (at C2 through C8) and primary hydrogens (at C1, though these are adjacent to the chloro group which influences their reactivity).
Bromination is highly selective and would preferentially occur at the most stable radical position. Chlorination is less selective and tends to produce a mixture of products, with the product distribution reflecting both the statistical probability (number of available hydrogens) and the inherent reactivity of each site. youtube.combyjus.com It is important to note that the benzylic C-H bonds (on the carbon directly attached to the phenyl ring) are particularly susceptible to radical halogenation due to resonance stabilization of the resulting benzylic radical. libretexts.org However, in this compound, the phenyl group is at the end of the chain (C9), so the benzylic hydrogens are on the ring itself, and radical abstraction from the sp²-hybridized carbons of the ring is much less favorable than from the sp³-hybridized carbons of the chain. wikipedia.org
Table 3: Relative Reactivity of Hydrogen Atoms in Radical Chlorination
| Hydrogen Type | Relative Reactivity at 25°C | Example Site in this compound |
|---|---|---|
| Primary (1°) | 1 | C-H bonds at C1 (modified by Cl) |
| Secondary (2°) | ~3.6 - 4.5 | C-H bonds at C2, C3, C4, C5, C6, C7, C8 |
| Tertiary (3°) | ~5.0 - 5.5 | N/A |
| Benzylic | Highly Reactive | C-H bonds at C9 |
Note: These are general relative rates and can vary with reaction conditions. youtube.com
Influence of the Alkyl Chain and Phenyl Group on Reactivity
The chemical behavior of this compound is a direct consequence of its two distinct functional components: the primary alkyl chloride and the terminal phenyl group, separated by a long, flexible hydrocarbon chain.
Influence of the C-Cl Bond and Alkyl Chain:
Nucleophilic Substitution Site: The polar carbon-chlorine bond at C1 is the primary site for nucleophilic substitution reactions (Sₙ2), where a nucleophile replaces the chloride ion. As a primary alkyl halide, it is well-suited for Sₙ2 reactions with minimal steric hindrance at the reaction center.
Grignard Reagent Formation: As discussed in section 3.2.3, this site allows for the formation of a Grignard reagent, transforming the carbon from an electrophile into a powerful nucleophile. wikipedia.org
Influence of the Phenyl Group:
Electrophilic Substitution Site: The benzene ring is the center of aromatic reactivity, undergoing electrophilic aromatic substitution as described in section 3.3.
Directing Effects: The attached nonyl chain acts as a weak activating group, directing incoming electrophiles to the ortho and para positions. wikipedia.org
Benzylic Reactivity: The C-H bonds on the carbon atom directly attached to the ring (C9) are benzylic and are activated towards oxidation and radical halogenation due to resonance stabilization of the intermediate radical or cation. libretexts.org For example, strong oxidation with KMnO₄ would cleave the chain and oxidize the benzylic carbon to a carboxylic acid, yielding benzoic acid. libretexts.org
Combined Influence and Electronic Separation: The nine-carbon chain effectively isolates the two functional groups electronically. The inductive effect of the chlorine atom at C1 would have a negligible impact on the reactivity of the phenyl ring at C9, and vice-versa. Therefore, the reactivity at one end of the molecule can be predicted largely independently of the other. This allows this compound to serve as a versatile bifunctional building block in organic synthesis, where reactions can be selectively performed at either the alkyl chloride terminus or the aromatic ring.
Applications As a Synthetic Intermediate
Synthesis of Complex Organic Molecules
The reactivity of the chloroalkane portion of 1-Chloro-9-phenylnonane allows for its use in the construction of more elaborate organic structures, including those with multiple functional groups.
The conversion of the terminal chloro group of this compound to a hydroxyl group, via nucleophilic substitution with a hydroxide (B78521) source, would yield 9-phenylnonan-1-ol. This long-chain alcohol could then serve as a starting material for further functionalization. While specific syntheses starting from this compound are not detailed in the literature, general methods for the preparation of diols often involve the reduction of diketones or the dihydroxylation of alkenes. chemistrysteps.comyoutube.comyoutube.com A synthetic pathway could be envisioned where the phenylnonane chain is further elaborated to contain a second functional group that can be converted to a hydroxyl group, thus forming a diol.
The introduction of nitrogen-containing functional groups can be achieved by reacting the chloro group of this compound with various nitrogen nucleophiles. For instance, reaction with ammonia (B1221849) would yield the corresponding primary amine, while reaction with azides followed by reduction would also lead to the amine. Although the synthesis of tellurapentadecanoic acid does not directly involve nitrogen, the versatility of the chloro group allows for the potential synthesis of a wide range of nitrogenous compounds. acs.org
Intermediate in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step. frontiersin.orgthieme-connect.denih.govfrontiersin.orgorganic-chemistry.org The participation of this compound in such reactions has not been specifically reported. However, its structure suggests potential utility. For example, the chloro group could act as an electrophile in a multicomponent reaction initiated by the formation of an organometallic reagent from the alkyl halide. Further research is needed to explore the viability of this compound as a substrate in these advanced synthetic methodologies.
Contributions to Material Science Precursors
The bifunctional nature of this compound, possessing both a reactive chloride and a nonpolar phenyl-terminated alkyl chain, makes it a significant precursor in the synthesis of functionalized materials. Its primary contribution lies in its ability to introduce long-chain hydrophobic and aromatic moieties onto various polymer backbones.
A notable application is in the modification of natural polymers. For instance, this compound has been identified as a potential alkylating agent for the derivatization of Cassia galactomannan (B225805), a polysaccharide polymer. epo.org In this context, the chloro group of this compound can react with the hydroxyl groups of the galactomannan backbone under basic conditions. This reaction grafts the 9-phenylnonyl group onto the polymer, thereby imparting significant hydrophobic character.
The resulting modified polymers exhibit altered physical and chemical properties, such as improved solubility in organic solvents and enhanced emulsifying capabilities. The introduction of the long alkyl chain with a terminal phenyl group can influence the polymer's self-assembly in solution, leading to the formation of micelles or other ordered nanostructures. These properties are highly desirable in various material science applications, including drug delivery systems, specialized coatings, and rheology modifiers in personal care products. epo.org
The structural attributes of this compound that make it a valuable precursor for material science are summarized in the table below.
| Structural Feature | Contribution to Material Properties |
| Long Alkyl Chain (C₉) | Imparts hydrophobicity, flexibility, and influences solubility. |
| Terminal Phenyl Group | Introduces aromaticity, potential for π-π stacking interactions, and modifies thermal properties. |
| Reactive Chloro Group | Provides a site for covalent attachment to other molecules and polymer backbones. |
Integration into Specialized Organic Synthesis Strategies
Beyond its role in polymer modification, this compound serves as a versatile building block in more intricate organic synthesis strategies. Its utility stems from the reactivity of the carbon-chlorine bond, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
One of the fundamental applications of alkyl halides like this compound is in nucleophilic substitution reactions . The chlorine atom can be readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups at the terminus of the nonyl chain. For example, reaction with sodium azide (B81097) would yield 1-azido-9-phenylnonane, a precursor for amines or nitrogen-containing heterocycles. Similarly, reaction with sodium cyanide would produce 10-phenyldecanenitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Furthermore, this compound is a suitable substrate for the formation of organometallic reagents , most notably Grignard reagents. By reacting with magnesium metal, 9-phenylnonylmagnesium chloride can be prepared. This Grignard reagent is a powerful nucleophile that can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters. This strategy opens up pathways to a vast array of more complex molecules with extended carbon skeletons.
The presence of the terminal phenyl group also offers a handle for further synthetic transformations. For instance, the phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the aromatic core. The long alkyl chain can influence the regioselectivity of these substitutions.
The integration of this compound into these synthetic strategies is valuable for the construction of molecules with precise structural features, such as those required for liquid crystals, specialty surfactants, or as intermediates in the synthesis of biologically active compounds.
A summary of potential synthetic transformations involving this compound is presented below.
| Reaction Type | Reagents | Product Class |
| Nucleophilic Substitution | NaCN, NaN₃, NaOR' | Nitriles, Azides, Ethers |
| Grignard Reagent Formation | Mg, THF | Organomagnesium Halides |
| Friedel-Crafts Alkylation (as alkylating agent) | Lewis Acid, Arene | Diarylalkanes |
Organometallic Chemistry Involving 1 Chloro 9 Phenylnonane and Its Derivatives
Formation and Characterization of Organometallic Complexes
The primary route to organometallic complexes of 1-Chloro-9-phenylnonane involves the transformation of the C-Cl bond. This can be achieved through direct reaction with active metals or via oxidative addition to a low-valent transition metal complex.
The most common organometallic derivatives expected from this compound are Grignard and organolithium reagents. byjus.comlibretexts.org The formation of the Grignard reagent, 9-phenylnonylmagnesium chloride, would be achieved by reacting this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgbyjus.com Similarly, the corresponding organolithium reagent, 9-phenylnonyllithium, could be synthesized by reacting this compound with lithium metal. leah4sci.com
Beyond main group organometallics, transition metal complexes of this compound can be envisioned, primarily through oxidative addition. In this process, a low-valent transition metal complex, such as a Pd(0) or Ni(0) species, would insert into the C-Cl bond to form a metal(II)-alkyl complex. nih.govwikipedia.org
The characterization of these organometallic complexes would rely on standard spectroscopic techniques. Due to the likely instability and sensitivity of these compounds to air and moisture, all manipulations would need to be performed under an inert atmosphere.
Table 1: Hypothetical Spectroscopic Data for Organometallic Derivatives of this compound
| Compound | Technique | Expected Key Features |
| 9-Phenylnonylmagnesium chloride | ¹H NMR (THF-d⁸) | - Broad multiplet for the α-CH₂ protons shifted upfield (approx. 0.5-1.5 ppm) compared to the parent alkyl halide.- Signals for the phenyl group and other alkyl protons would be observable. |
| ¹³C NMR (THF-d⁸) | - Significant upfield shift of the α-carbon signal due to the influence of the electropositive magnesium atom. | |
| 9-Phenylnonyllithium | ¹H NMR (Hexane-d¹⁴) | - Further upfield shift of the α-CH₂ protons compared to the Grignard reagent, often appearing as a broad multiplet below 1 ppm. |
| ¹³C NMR (Hexane-d¹⁴) | - Pronounced upfield shift of the α-carbon signal. | |
| Chloro(9-phenylnonyl)bis(triphenylphosphine)palladium(II) | ¹H NMR (C₆D₆) | - Complex multiplets for the alkyl chain protons, with the α-CH₂ protons showing a characteristic shift due to coordination to palladium.- Resonances for the triphenylphosphine (B44618) ligands in the aromatic region. |
| ³¹P NMR (C₆D₆) | - A singlet or multiple signals depending on the geometry of the complex, confirming the coordination of the phosphine (B1218219) ligands. |
Metal-Carbon Bond Formation and Cleavage Processes
The formation and cleavage of the metal-carbon bond are fundamental to the organometallic chemistry of this compound.
Metal-Carbon Bond Formation:
The primary method for forming a metal-carbon bond with this compound is through the mechanisms already mentioned:
Reaction with Active Metals: The reaction with magnesium or lithium involves a single electron transfer from the metal to the alkyl halide, leading to the formation of an alkyl radical and a halide anion. A second single electron transfer or radical coupling then results in the formation of the organometallic compound. utexas.edu
Oxidative Addition: In this process, a low-valent transition metal center donates two electrons to the C-Cl bond, leading to its cleavage and the simultaneous formation of a new metal-carbon and metal-chlorine bond. wikipedia.org This reaction is a key step in many catalytic cycles. nih.gov
Metal-Carbon Bond Cleavage:
The cleavage of the newly formed metal-carbon bond is equally important, particularly in catalytic applications. The most relevant process in this context is reductive elimination . This is the reverse of oxidative addition and involves the formation of a new bond between two ligands on the metal center, with a concomitant reduction in the metal's oxidation state. ilpi.com For instance, a palladium(II) complex bearing a 9-phenylnonyl group and another organic ligand (e.g., an aryl or vinyl group) could undergo reductive elimination to form a new C-C bond, releasing the coupled product and regenerating a Pd(0) catalyst. umb.edu For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation on the metal center. ilpi.com
Catalytic Applications and Ligand Design in Related Systems
While specific catalytic applications for this compound are not reported, its organometallic derivatives would be expected to participate in a variety of well-established catalytic cross-coupling reactions. The long, non-polar alkyl chain may influence solubility and reactivity in these systems.
Potential Catalytic Reactions:
Kumada Coupling: The Grignard reagent, 9-phenylnonylmagnesium chloride, could be coupled with aryl, vinyl, or other alkyl halides in the presence of a nickel or palladium catalyst. nih.govacs.org
Suzuki-Miyaura Coupling: Although less common for alkyl Grignards, a boronic ester derivative of 9-phenylnonane could be synthesized and subsequently used in palladium-catalyzed Suzuki-Miyaura coupling reactions with various organic halides. nih.govyoutube.com The direct use of alkyl halides in Suzuki couplings is also an area of active research. acs.org
Negishi Coupling: An organozinc reagent, prepared from 9-phenylnonyllithium or the corresponding Grignard reagent, could be used in palladium- or nickel-catalyzed Negishi coupling reactions.
Ligand Design:
The choice of ligand on the transition metal catalyst is crucial for a successful cross-coupling reaction. The ligand influences the catalyst's stability, reactivity, and selectivity. For reactions involving alkyl halides like this compound, common challenges include slow oxidative addition and competing β-hydride elimination from the alkylmetal intermediate. acs.org
Ligand design principles to address these challenges include:
Electron-rich ligands: These can promote the oxidative addition of the alkyl chloride to the metal center.
Bulky ligands: These can prevent the formation of unreactive catalyst species and can influence the rate of reductive elimination. Tricyclohexylphosphine (PCy₃) is a common example of a bulky, electron-rich ligand used in palladium-catalyzed cross-coupling of alkyl chlorides. organic-chemistry.org
Bidentate or "pincer" ligands: These can offer greater stability to the catalytic complex and can be designed to prevent side reactions like β-hydride elimination.
Mechanistic Studies of Organometallic Reactions
The mechanisms of the organometallic reactions involving this compound would follow established pathways for similar alkyl halides.
Formation of Grignard Reagents:
The formation of a Grignard reagent from an alkyl halide is believed to proceed through a radical mechanism on the surface of the magnesium metal. utexas.edu The process is not a chain reaction. utexas.edu
Electron Transfer: A single electron is transferred from the magnesium to the antibonding orbital of the C-Cl bond of this compound.
Radical Formation: This leads to the formation of a 9-phenylnonyl radical and a chloride anion.
Recombination: The alkyl radical then recombines at the magnesium surface to form the organomagnesium compound.
Catalytic Cross-Coupling Cycle (e.g., Suzuki-Miyaura Type):
A hypothetical catalytic cycle for the cross-coupling of a 9-phenylnonane derivative (e.g., a boronic ester) with an aryl halide (Ar-X) using a palladium catalyst would involve the following key steps: nih.govyoutube.com
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd(II)-X.
Transmetalation: The 9-phenylnonyl group is transferred from the boron reagent to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex, Ar-Pd(II)-(9-phenylnonyl). This step typically requires a base.
Reductive Elimination: The two organic groups (aryl and 9-phenylnonyl) are coupled together, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Table 2: Elementary Steps in a Hypothetical Cross-Coupling Reaction
| Step | Reactants | Product(s) | Metal Oxidation State Change |
| Oxidative Addition | Pd(0)L₂, Ar-X | Ar-Pd(II)(X)L₂ | 0 → +2 |
| Transmetalation | Ar-Pd(II)(X)L₂, (9-phenylnonyl)-B(OR)₂ | Ar-Pd(II)-(9-phenylnonyl)L₂, X-B(OR)₂ | No change |
| Reductive Elimination | Ar-Pd(II)-(9-phenylnonyl)L₂ | Ar-(9-phenylnonyl), Pd(0)L₂ | +2 → 0 |
Role of Transition Metals in Modifying Substrate Reactivity
Transition metals play a pivotal role in activating the otherwise moderately reactive C-Cl bond of this compound and inverting its chemical reactivity.
In this compound, the carbon atom attached to the chlorine is electrophilic due to the polarization of the C-Cl bond. This allows it to react with nucleophiles. However, upon formation of an organometallic derivative, such as a Grignard reagent or a transition metal complex, the polarity of this carbon atom is reversed, a phenomenon known as umpolung . utexas.edu
Grignard and Organolithium Reagents: In 9-phenylnonylmagnesium chloride or 9-phenylnonyllithium, the carbon atom bonded to the metal is highly nucleophilic and basic. byjus.com This allows it to react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide. libretexts.org
Transition Metal Complexes: The oxidative addition of this compound to a low-valent transition metal like palladium(0) or nickel(0) also results in a nucleophilic 9-phenylnonyl group attached to the metal center. libretexts.orgumb.edu This metal-bound alkyl group can then participate in reactions like transmetalation and reductive elimination within a catalytic cycle.
Different transition metals exhibit varying reactivity towards alkyl chlorides.
Palladium: Palladium catalysts are widely used for cross-coupling reactions, although the oxidative addition of alkyl chlorides can be challenging compared to bromides or iodides. organic-chemistry.org The development of specialized ligands has expanded the scope of palladium catalysis to include alkyl chlorides. organic-chemistry.org
Nickel: Nickel catalysts are often more reactive than palladium for the activation of alkyl chlorides and are a cost-effective alternative. nih.govrsc.org Nickel-catalyzed cross-coupling reactions of alkyl halides can proceed through different mechanistic pathways, sometimes involving Ni(I)/Ni(III) catalytic cycles. rsc.orgmdpi.com
Iron: Iron-based catalysts are an emerging area of interest for cross-coupling reactions due to their low cost and low toxicity. nih.gov Iron catalysts have been shown to be effective in the coupling of alkyl Grignard reagents with aryl chlorides. nih.gov
Copper: Copper catalysts are also used in cross-coupling reactions involving alkyl halides. nih.gov Mechanistic studies suggest that these reactions can proceed through either a Cu(I)/Cu(III) cycle or a single-electron transfer (SET) pathway. nih.gov
In essence, transition metals act as a bridge, allowing the controlled formation of a carbon-carbon bond between the 9-phenylnonyl group and another organic fragment, a transformation that is not readily achievable through classical organic reactions.
Structure Reactivity Relationships and Mechanistic Insights
Analysis of Electronic Effects on Reaction Kinetics and Thermodynamics
The electronic character of 1-Chloro-9-phenylnonane is primarily dictated by the interplay between the electron-withdrawing chloro substituent and the phenyl group, separated by a long, flexible nonane (B91170) chain. The chloro group, being highly electronegative, polarizes the C1-Cl bond, rendering the C1 carbon atom electrophilic and susceptible to nucleophilic attack.
The kinetics and thermodynamics of reactions involving the C-Cl bond will be largely governed by the nature of the alkyl halide. As a primary alkyl chloride, this compound is expected to readily undergo SN2 reactions. The rate of such a reaction would be directly proportional to the concentration of both the alkyl halide and the nucleophile. libretexts.org
For a hypothetical reaction, such as the substitution with a nucleophile (Nu⁻), the general principles suggest that electron-withdrawing groups near the reaction center would stabilize the transition state in an SN2 reaction, thereby increasing the reaction rate. However, in this compound, the phenyl group is too far to have a significant impact.
Steric Hindrance and its Impact on Reaction Pathways
Steric hindrance plays a crucial role in determining the favored reaction pathway for alkyl halides. youtube.commasterorganicchemistry.com For this compound, the primary carbon bearing the chlorine atom is relatively unhindered, which strongly favors the SN2 mechanism over the SN1 mechanism. acs.org The SN2 reaction involves a backside attack by the nucleophile, leading to a pentacoordinate transition state. libretexts.org The long, flexible nonane chain, while bulky, can adopt conformations that minimize steric interference with the approaching nucleophile.
However, the sheer size of the entire molecule could influence the reaction rate when compared to smaller primary alkyl halides. The long alkyl chain may shield the electrophilic carbon to some extent, potentially slowing down the reaction compared to, for example, 1-chloropropane.
Elimination reactions (E2) are also possible, particularly with a strong, sterically hindered base. In an E2 reaction, the base abstracts a proton from the C2 carbon. The long nonyl chain does not significantly increase steric hindrance at the C2 position for a small base. Therefore, a competition between SN2 and E2 pathways is expected, with the outcome depending on the nature of the nucleophile/base and the reaction conditions. sciforum.net
The table below illustrates the general effect of substrate structure on the competition between SN2 and E2 reactions.
| Substrate Type | SN2 Rate | E2 Rate | Major Product with Strong, Unhindered Base |
| Primary (e.g., this compound) | Fast | Slow | SN2 |
| Secondary | Slow | Fast | E2 |
| Tertiary | Very Slow/No Reaction | Very Fast | E2 |
This table represents general trends and the actual product distribution for this compound would require experimental verification.
Conformational Analysis and its Influence on Molecular Recognition and Reactivity
The nine-carbon chain of this compound allows for a high degree of conformational flexibility. The molecule can exist in numerous conformations due to rotation around the C-C single bonds. The most stable conformations will be those that minimize steric strain, such as the anti-periplanar arrangement of the carbon backbone.
The reactivity of the terminal chloro group can be influenced by the preferred conformations of the nonane chain. Conformations that expose the C1 carbon and allow for an unhindered backside attack will be more conducive to SN2 reactions. In the context of molecular recognition, the long alkyl chain and the terminal phenyl group would likely interact with non-polar regions of other molecules or surfaces, which could orient the molecule in a way that either facilitates or hinders the approach of a reactant to the C-Cl bond.
Theoretical Studies and Computational Modeling of Reaction Mechanisms
While specific computational studies on this compound are not readily found, density functional theory (DFT) and molecular dynamics (MD) simulations are powerful tools to investigate its reactivity.
DFT calculations could be employed to model the reaction energy profiles for the SN2 and E2 reactions of this compound with various nucleophiles and bases. These calculations would provide valuable information on the activation energies and the geometries of the transition states. For an SN2 reaction, the calculations would likely confirm a concerted mechanism with a single transition state. For the E2 reaction, the calculations would illustrate the synchronous or asynchronous nature of the C-H and C-Cl bond-breaking processes.
MD simulations could be used to study the conformational dynamics of this compound in different solvents. These simulations would reveal the most populated conformations and how the solvent molecules arrange around the solute. This information is crucial for understanding how the solvent might influence the accessibility of the reactive site and the stability of any charged intermediates or transition states.
Quantitative Structure-Reactivity Relationships (QSAR) in Analogues
Quantitative Structure-Reactivity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their reactivity. For analogues of this compound, such as other long-chain ω-phenyl-1-chloroalkanes, a QSAR model could be developed to predict their reaction rates in, for example, a nucleophilic substitution reaction.
The descriptors used in such a QSAR model might include:
Steric parameters: Such as the Taft steric parameter (Es) or molecular volume.
Lipophilicity parameters: Such as the logarithm of the octanol-water partition coefficient (logP), which would be significantly influenced by the long alkyl chain.
A hypothetical QSAR equation might take the form:
log(k) = c₀ + c₁σ* + c₂Es + c₃logP
where k is the reaction rate constant, and c₀, c₁, c₂, and c₃ are coefficients determined from regression analysis. Such a study would provide quantitative insights into how the chain length and other structural features affect the reactivity of this class of compounds.
Advanced Spectroscopic and Analytical Characterization Techniques in Research
High-Resolution NMR Spectroscopy for Structural Elucidation of Derivatives
High-resolution NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a powerful, non-destructive technique for elucidating the precise molecular structure of 1-Chloro-9-phenylnonane and its derivatives. While specific spectral data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure.
In the ¹H NMR spectrum, distinct signals would correspond to the different types of protons. The aromatic protons of the phenyl group would appear in the downfield region, typically between 7.1 and 7.3 ppm. The methylene (B1212753) protons adjacent to the chlorine atom (-CH₂Cl) would be expected around 3.5 ppm due to the deshielding effect of the electronegative chlorine. The methylene protons adjacent to the phenyl ring (-CH₂Ph) would likely resonate at approximately 2.6 ppm. The remaining methylene groups of the long alkyl chain would produce a complex series of overlapping multiplets in the upfield region, generally between 1.2 and 1.8 ppm.
The ¹³C NMR spectrum would provide complementary information, with a distinct signal for each unique carbon atom. The carbons of the phenyl ring would appear in the aromatic region (around 125-145 ppm). The carbon bearing the chlorine atom (C-1) would be found in the range of 45-50 ppm, while the carbon attached to the phenyl group (C-9) and the other aliphatic carbons would resonate at progressively higher field strengths.
In the context of its derivatives, for instance, in the synthesis of hydrophobically modified Cassia galactomannans where this compound can act as an alkylating agent, ¹H-NMR is used to determine the degree of substitution. epo.org This is achieved by comparing the integrals of the signals from the anomeric protons of the polysaccharide backbone with those of the newly introduced phenylnonyl groups. epo.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.1 - 7.3 | Multiplet |
| Methylene (-CH₂Cl) | ~3.5 | Triplet |
| Methylene (-CH₂Ph) | ~2.6 | Triplet |
| Aliphatic Chain (-CH₂-)n | 1.2 - 1.8 | Multiplet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aromatic (C₆H₅) | 125 - 145 |
| C-1 (-CH₂Cl) | 45 - 50 |
| C-9 (-CH₂Ph) | ~36 |
| Aliphatic Chain (-CH₂-)n | 25 - 32 |
Mass Spectrometry in Mechanistic Studies and Product Identification
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound, providing confirmation of its identity and insights into its structure. The electron ionization (EI) mass spectrum of this compound is available through the NIST WebBook. nist.gov
The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (238.8 g/mol for C₁₅H₂₃Cl). A characteristic feature would be the presence of an [M+2]⁺ peak with an intensity approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
Common fragmentation pathways would involve the loss of a chlorine radical to give a stable carbocation, and cleavage at the benzylic position. The base peak in the spectrum is often the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, formed by rearrangement and cleavage of the alkyl chain from the phenyl group. Other significant fragments would arise from the cleavage of the long alkyl chain.
In a practical application, Gas Chromatography-Mass Spectrometry (GC-MS) has been used to identify this compound as a volatile marker in food products. For instance, it was identified as a marker compound in pork satay, demonstrating the utility of MS in complex mixture analysis.
Table 3: Key Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Identity | Significance |
| 238/240 | [C₁₅H₂₃Cl]⁺ | Molecular Ion Peak ([M]⁺/[M+2]⁺) |
| 203 | [C₁₅H₂₃]⁺ | Loss of Chlorine radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (Base Peak) |
Infrared Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound, available from the NIST/EPA Gas-Phase Infrared Database, displays characteristic absorption bands that confirm its structural features. nist.gov
Key absorptions include:
C-H stretching (aromatic): A series of sharp bands just above 3000 cm⁻¹, characteristic of the C-H bonds on the phenyl ring.
C-H stretching (aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the long nonyl chain.
C=C stretching (aromatic): Overtone and combination bands in the 1650-2000 cm⁻¹ region and fundamental stretching vibrations around 1600 cm⁻¹ and 1450-1500 cm⁻¹, which are characteristic of the benzene (B151609) ring.
C-H bending: Bands in the 1470-1350 cm⁻¹ region due to the bending vibrations of the CH₂ groups.
C-Cl stretching: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the stretching vibration of the carbon-chlorine bond.
Aromatic out-of-plane bending: Strong absorptions in the 690-770 cm⁻¹ range, indicative of the substitution pattern on the benzene ring.
Table 4: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| > 3000 | Medium-Weak | Aromatic C-H Stretch |
| 2850-3000 | Strong | Aliphatic C-H Stretch |
| ~1600, ~1450-1500 | Medium | Aromatic C=C Stretch |
| 600-800 | Medium-Strong | C-Cl Stretch |
| 690-770 | Strong | Aromatic C-H Out-of-Plane Bend |
Chromatographic Techniques for Separation and Purity Assessment (e.g., TLC, GC)
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
Thin-Layer Chromatography (TLC) would be a primary method for monitoring the progress of reactions that synthesize or consume this compound. Due to its relatively nonpolar nature, it would exhibit a high Retention Factor (Rf) value on a silica (B1680970) gel plate when eluted with a nonpolar solvent system like hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture. The spot could be visualized using a UV lamp (due to the phenyl group) or by staining with an appropriate agent like potassium permanganate.
Gas Chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound. In a study identifying volatile markers in meat, this compound was analyzed by GC-MS. The sample was introduced via solid-phase microextraction (SPME), and the separation was performed on a capillary column. The temperature program involved a gradient starting at 55°C, ramping up to 250°C, which ensures the elution of this compound with a reasonable retention time. The retention time would be a characteristic parameter for its identification under specific GC conditions (column type, temperature program, carrier gas flow rate).
Table 5: Chromatographic Parameters for this compound Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Key Parameter |
| TLC | Silica Gel | Hexane/Ethyl Acetate | UV light, chemical stain | Retention Factor (Rf) |
| GC | Capillary Column (e.g., SH-Rxi-5Sil MS) | Helium | Mass Spectrometry | Retention Time |
X-ray Crystallography for Definitive Structural Determination of Crystalline Derivatives
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. While this compound itself is a liquid at room temperature, this technique would be invaluable for characterizing any of its solid, crystalline derivatives.
Should a derivative of this compound be synthesized that is a crystalline solid (for example, through a reaction at the chloro-terminus leading to a solid product), single-crystal X-ray diffraction analysis would provide a wealth of information. This includes precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces or potential weak hydrogen bonds.
Currently, there are no published crystal structures of this compound or its direct derivatives in the crystallographic databases. However, the technique remains the gold standard for unambiguous structural proof should a suitable crystalline derivative be prepared.
Derivatives and Analogues of 1 Chloro 9 Phenylnonane
Synthesis and Reactivity of Chain-Length Analogues (e.g., 1-chloro-n-phenylsulfanylalkanes)
The synthesis of analogues with varying alkyl chain lengths, such as 1-chloro-n-phenylsulfanylalkanes, can be achieved through several established synthetic routes. A common approach involves the reaction of a corresponding ω-chloro-1-alkanol with thionyl chloride or a similar chlorinating agent to introduce the chloro functionality. The phenylsulfanyl group can be introduced via nucleophilic substitution of a dihaloalkane with sodium thiophenolate.
The reactivity of these chain-length analogues is significantly influenced by the number of methylene (B1212753) units separating the chloro and phenylsulfanyl groups. In reactions such as intramolecular cyclization, the chain length dictates the feasibility and the size of the resulting heterocyclic ring. Shorter chains may favor the formation of five- or six-membered rings, while longer chains can lead to larger macrocyclic structures, albeit often in lower yields due to entropic factors.
| Analogue | Chain Length (n) | Typical Synthesis | Noteworthy Reactivity |
| 1-Chloro-3-phenylsulfanylpropane | 3 | Reaction of 1,3-dichloropropane (B93676) with sodium thiophenolate | Prone to intramolecular cyclization to form a thianium salt. |
| 1-Chloro-6-phenylsulfanylhexane | 6 | Reaction of 1,6-dichlorohexane (B1210651) with sodium thiophenolate | Can undergo intramolecular cyclization to form a seven-membered ring. |
| 1-Chloro-12-phenyldodecane | 12 | Grignard coupling of a phenylmagnesium halide with a long-chain dihaloalkane | Less prone to intramolecular reactions; primarily undergoes intermolecular substitutions. |
Functional Group Modifications on the Phenyl Ring (e.g., p-iodophenyl)
Modifying the phenyl ring of 1-chloro-9-phenylnonane introduces another layer of complexity and potential functionality. The introduction of an iodine atom at the para position of the phenyl ring, for instance, creates a valuable synthetic handle for further transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions).
The synthesis of a p-iodophenyl analogue of this compound can be accomplished by starting with a p-iodo-substituted aromatic precursor, such as p-iodobenzyl alcohol, and building the nonane (B91170) chain through a series of alkylation and functional group manipulation steps. The reactivity of the chloro-terminated alkyl chain can be selectively addressed while leaving the iodo-substituted phenyl ring intact for subsequent reactions, or vice versa, depending on the chosen reaction conditions.
Introduction of Heteroatoms into the Alkyl Chain (e.g., tellurium)
The incorporation of heteroatoms like tellurium into the alkyl chain of this compound opens up the field of organotellurium chemistry, with potential applications in materials science and as specialized reagents. researchgate.net Tellurium can be introduced by reacting elemental tellurium with an appropriate organometallic reagent derived from a dihaloalkane, followed by quenching with an alkylating agent. numberanalytics.comwikipedia.org
For example, reacting a Grignard reagent formed from one end of 1,9-dichlorononane (B1294622) with tellurium powder would yield a tellurolate intermediate. This can then be reacted further to install the phenyl group at the other end. These tellurium-containing analogues exhibit unique reactivity, often participating in oxidative addition and reductive elimination reactions, and can serve as precursors to tellurium-containing heterocycles. researchgate.net The tellurium-carbon bonds are generally weaker than sulfur-carbon or selenium-carbon bonds, leading to distinct chemical behavior. wikipedia.org
| Heteroatom Analogue | Method of Heteroatom Introduction | Key Reactive Feature |
| 1-Chloro-9-(phenyltelluro)nonane | Reaction of a nonyl tellurolate with a phenylating agent | Susceptible to oxidation at the tellurium center. |
| Bis(9-chloro-1-nonyl)telluride | Reaction of sodium telluride with 1,9-dichlorononane | Can undergo further substitution at the chloro terminals. |
Comparative Studies with Related Arylalkyl Halides (e.g., 1-chloro-2-phenylethane, Z-1-chloro-1-phenylpropene)
To understand the reactivity of this compound, it is instructive to compare it with related arylalkyl halides that have different structural features.
1-Chloro-2-phenylethane : In this compound, the phenyl group is in a β-position relative to the chlorine atom. This arrangement allows for the possibility of E2 elimination reactions to form styrene, competing with SN2 substitution reactions. The carbocation that would be formed in an SN1 reaction is a primary carbocation and therefore not significantly stabilized by the phenyl group through resonance, making the SN1 pathway less favorable compared to benzylic halides. quora.com
Z-1-Chloro-1-phenylpropene : This is a vinylic halide, where the chlorine is attached to an sp²-hybridized carbon of the double bond. nih.gov The C-Cl bond in vinylic halides is stronger than in alkyl halides, making them generally less reactive towards nucleophilic substitution under standard SN1 or SN2 conditions. The Z-configuration can also influence the stereochemical outcome of any addition or elimination reactions.
The long, flexible nonane chain in this compound effectively isolates the terminal chloro group from the electronic effects of the distant phenyl ring. Consequently, its reactivity is expected to be more akin to that of a simple primary alkyl chloride, dominated by SN2-type reactions with good nucleophiles.
| Compound | Structural Feature | Primary Reaction Pathway(s) | Relative Reactivity in Substitution |
| This compound | Long alkyl chain separating Ph and Cl | SN2 | Similar to a primary alkyl chloride |
| 1-Chloro-2-phenylethane | Phenyl group β to chlorine | SN2, E2 | SN1 is disfavored quora.com |
| Z-1-Chloro-1-phenylpropene | Vinylic halide | Generally unreactive to SN1/SN2 | Significantly lower than saturated analogues |
Development of Polyfunctionalized Derivatives
The development of polyfunctionalized derivatives of this compound involves the strategic introduction of multiple functional groups onto the molecular scaffold. This can be achieved through a combination of the modifications discussed previously. For instance, a derivative could be synthesized with a substituted phenyl ring, a heteroatom in the alkyl chain, and a different terminal functional group replacing the chlorine.
The synthesis of such complex molecules requires careful planning of the synthetic route to ensure chemoselectivity. Protecting group strategies are often necessary to mask certain reactive sites while others are being manipulated. These polyfunctionalized derivatives can serve as intricate building blocks for the synthesis of complex organic molecules, polymers with tailored properties, or specialized ligands for catalysis.
Research Gaps and Future Directions
Exploration of Novel Synthetic Transformations and Catalytic Cycles
Currently, there is a lack of studies focused on novel synthetic transformations and catalytic cycles specifically involving 1-Chloro-9-phenylnonane. The future exploration of this compound could involve a variety of modern synthetic methodologies.
Long-chain alkyl halides are crucial substrates in a range of catalytic reactions. ijrpr.com Future research could focus on the application of photoredox and nickel dual catalysis, which has shown success in the chemoselective and site-selective coupling of aryl halides with formamide. acs.org Investigating similar transformations with this compound could lead to the development of new amidation or carbon-carbon bond-forming reactions. acs.org Furthermore, visible-light-mediated dual catalysis for aryl-chlorination of alkenes presents a modular approach to synthesizing complex alkyl chlorides, and a reversal of this reactivity could be explored for this compound. chemrxiv.org
The development of catalytic cycles for the functionalization of this compound is another promising area. Homogeneous catalysis, such as the processes involving the Wilkinson catalyst for hydrogenation, could be adapted for transformations of the phenyl or alkyl portions of the molecule. libretexts.org The study of elementary steps like oxidative addition and reductive elimination in potential catalytic cycles involving this substrate would be fundamental. libretexts.orglibretexts.org For instance, palladium-catalyzed alkoxycarbonylation of long-chain olefins has been studied in detail, and similar mechanistic investigations could be applied to reactions involving this compound. researchgate.net
A potential area of exploration is the use of this compound in cross-coupling reactions. The Suzuki-Miyaura reaction, for example, is a powerful tool for forming carbon-carbon bonds, and investigating the reactivity of the chloro-end of the molecule with various organoboron compounds could yield a range of novel long-chain phenyl-substituted products. numberanalytics.com
Table 1: Potential Cross-Coupling Reactions for this compound
| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Hypothetical) |
| Suzuki-Miyaura Coupling | Arylboronic acid | 1-Aryl-9-phenylnonane | Palladium-based catalyst |
| Sonogashira Coupling | Terminal alkyne | 1-Alkynyl-9-phenylnonane | Palladium/Copper co-catalysis |
| Buchwald-Hartwig Amination | Amine | 1-Amino-9-phenylnonane | Palladium-based catalyst |
| Negishi Coupling | Organozinc reagent | 1-Alkyl/Aryl-9-phenylnonane | Palladium or Nickel catalyst |
Design and Synthesis of New Functionalized Materials
The unique bifunctional nature of this compound, with its long aliphatic chain separating a reactive chloride from a stable aromatic ring, makes it an intriguing building block for new functionalized materials. However, to date, there are no published studies on the use of this specific molecule in materials science.
Future research could explore the incorporation of this compound into polymer backbones or as side chains. The reactive chloro group could be used as an initiation site for polymerization or for grafting onto existing polymer chains. The phenyl group, on the other hand, can impart desirable properties such as thermal stability, rigidity, and hydrophobicity. The development of high-performance multifunctional polymers from biorenewable plant phenolics is an area of active research, and similar principles could be applied to derivatives of this compound. mdpi.com
The synthesis of bifunctional molecules that can induce protein-protein interactions is a growing field in chemical biology. nih.govnih.gov While a significant leap from its current status, the long chain of this compound could serve as a flexible linker in the design of novel proteolysis-targeting chimeras (PROTACs) or other chemical inducers of dimerization, with the chloro and phenyl groups serving as anchor points for conjugation to different protein-binding moieties. nih.gov
Furthermore, the synthesis of novel surfactants or liquid crystals could be another avenue of exploration. The amphiphilic character that could be imparted by further functionalization of the chloro group, combined with the rigid phenyl head, are key features for such applications.
Advanced Computational Modeling for Predictive Reactivity
There is a complete absence of computational studies focused on this compound. Advanced computational modeling represents a significant opportunity to predict the reactivity and properties of this molecule, thereby guiding future experimental work.
Density Functional Theory (DFT) calculations could be employed to understand the electronic structure and reactivity of this compound. youtube.com For instance, mapping the Molecular Electrostatic Potential (MEP) would highlight the electrophilic nature of the carbon attached to the chlorine atom, providing insights into its susceptibility to nucleophilic attack. openochem.org Such studies could also predict the most likely sites for electrophilic aromatic substitution on the phenyl ring.
Computational modeling is also a powerful tool for elucidating reaction mechanisms. youtube.com For example, DFT studies could be used to model the transition states and reaction pathways for various potential transformations of this compound, such as S(_N)1 and S(_N)2 reactions at the chloro-end, or electrophilic substitution on the phenyl ring. numberanalytics.combyjus.com This could help in predicting the optimal reaction conditions to favor a desired product. masterorganicchemistry.com
In the context of catalysis, computational methods can be used to model the entire catalytic cycle for reactions involving this compound. libretexts.org This can help in understanding the role of the catalyst, identifying rate-determining steps, and designing more efficient catalytic systems. compchem.me
Table 2: Illustrative Computational Parameters for Modeling Reactivity of this compound
| Computational Method | Parameter to be Calculated | Purpose |
| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) | Predict sites for nucleophilic and electrophilic attack |
| Time-Dependent DFT (TD-DFT) | Electronic Transition Energies | Predict UV-Vis absorption spectrum and photochemical reactivity |
| Ab initio Molecular Dynamics | Reaction Pathways and Transition States | Elucidate mechanisms of potential reactions |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Binding Energies and Conformations | Model interactions with enzymes or in condensed phases |
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly important in modern organic synthesis. unife.itlabmanager.cominnovations-report.com For a molecule like this compound, there are significant opportunities to develop more sustainable and environmentally friendly synthetic routes and applications, although no such studies have been reported.
Future research could focus on developing greener methods for the synthesis of this compound itself. This could involve the use of renewable starting materials, solvent-free reaction conditions, or catalysts based on earth-abundant metals. patsnap.com For example, the development of catalytic Williamson ether synthesis at high temperatures offers a greener alternative for producing alkyl aryl ethers, and similar principles could be explored for related compounds. acs.orgresearchgate.net
The use of this compound as a substrate in green chemical transformations is another promising area. This could involve the use of water as a solvent, the development of one-pot reactions to reduce waste, or the use of biocatalysis. mdpi.com The synthesis of thioethers using xanthates as odorless and stable thiol surrogates is an example of a greener synthetic method that could potentially be applied to this compound. mdpi.com
The development of sustainable processes for the production of fine chemicals is a key goal of green chemistry. rsc.org this compound could serve as a versatile intermediate in the synthesis of a variety of valuable compounds, and optimizing these synthetic routes to improve their process mass intensity (PMI) and E-factor would be a worthy research endeavor. mdpi.com
Application in Emerging Fields of Organic Synthesis
The application of this compound in emerging fields of organic synthesis is an entirely unexplored area. Its bifunctional nature makes it a potentially valuable building block for the construction of complex molecular architectures.
One emerging area is the use of alkyl halides in photoredox catalysis. acs.org The development of methods for the dual catalytic aryl functionalization of alkenes, for instance, highlights the potential for novel carbon-carbon bond-forming reactions involving alkyl halides. chemrxiv.org Investigating the participation of this compound in such reactions could lead to new synthetic strategies.
The field of C-H activation also presents exciting possibilities. While the primary chloride is the more reactive site, future research could explore the selective activation of the C-H bonds on the alkyl chain or the phenyl ring of this compound to introduce new functional groups.
Furthermore, the development of novel methods for the functionalization of alkyl fluorides, which are traditionally less reactive than chlorides, underscores the ongoing interest in expanding the synthetic utility of alkyl halides. nih.gov The principles learned from these studies could be applied to develop new transformations for this compound. The versatility of alkyl halides as precursors to a wide range of functional groups, including alcohols, ethers, and amines, makes them valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. ijrpr.comnumberanalytics.com
Q & A
Q. How can meta-analysis frameworks address inconsistent toxicity data for this compound in environmental studies?
- Methodological Answer : Aggregate LC50/EC50 values from acute toxicity assays (e.g., Daphnia magna tests). Use random-effects models to account for heterogeneity. Perform sensitivity analysis to exclude outliers. Publish datasets in repositories like Figshare to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
